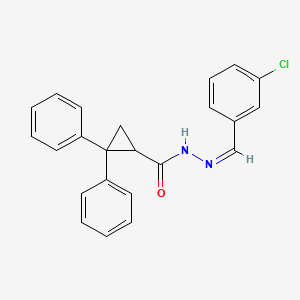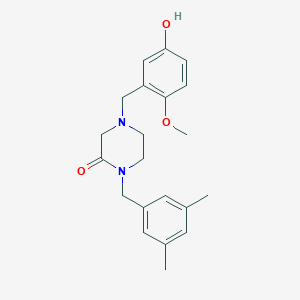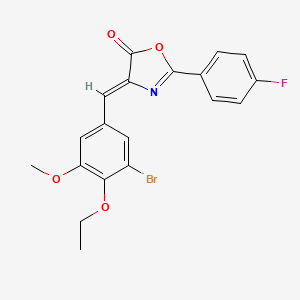
N'-(3-chlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-chlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide, also known as CDC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as an anticancer agent. The compound is synthesized through a multistep process, and its mechanism of action involves the inhibition of cell proliferation and induction of apoptosis.
Mecanismo De Acción
The mechanism of action of N'-(3-chlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide involves the inhibition of cell proliferation and induction of apoptosis. This compound has been shown to induce G1 phase cell cycle arrest, which leads to the inhibition of cell proliferation. This compound also induces apoptosis by activating caspases and increasing the Bax/Bcl-2 ratio.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. In vivo studies have demonstrated that this compound has low toxicity and does not cause significant changes in body weight or organ function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-chlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its anticancer activity, which makes it a promising candidate for further research. This compound also has low toxicity, which makes it a relatively safe compound to work with. One limitation is that the synthesis of this compound is complex and time-consuming, which may limit its use in large-scale experiments. Another limitation is that this compound has low solubility in water, which may limit its bioavailability.
Direcciones Futuras
There are a number of future directions for research on N'-(3-chlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide. One direction is to investigate the potential of this compound as a combination therapy with other anticancer agents. Another direction is to investigate the potential of this compound as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis of this compound and improve its bioavailability.
Métodos De Síntesis
The synthesis of N'-(3-chlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide involves a multistep process that begins with the condensation of 3-chlorobenzaldehyde and hydrazine hydrate to form 3-chlorobenzaldehyde hydrazone. The hydrazone is then reacted with 2,2-diphenylcyclopropanecarboxaldehyde in the presence of a catalyst to form this compound. The yield of the final product is typically around 50%.
Aplicaciones Científicas De Investigación
N'-(3-chlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been extensively studied for its potential applications as an anticancer agent. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis in a dose-dependent manner. In vivo studies have also demonstrated the anticancer activity of this compound, with significant tumor growth inhibition observed in animal models.
Propiedades
IUPAC Name |
N-[(Z)-(3-chlorophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O/c24-20-13-7-8-17(14-20)16-25-26-22(27)21-15-23(21,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,16,21H,15H2,(H,26,27)/b25-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGJWPLGXPEQLJ-XYGWBWBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C\C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)nicotinonitrile](/img/structure/B5323718.png)


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-fluoro-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5323730.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5323734.png)
![2-[2-(4-fluorophenyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B5323751.png)
![7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5323753.png)
![N-[(1S*,2R*)-2-aminocyclobutyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide](/img/structure/B5323757.png)
![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5323762.png)
![7-(4-chlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5323769.png)

![7-acetyl-6-(1,3-benzodioxol-5-yl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5323783.png)
